molecular formula C16H17N3O4S B2822572 4-ethyl-2,3-dioxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)piperazine-1-carboxamide CAS No. 2097931-74-1

4-ethyl-2,3-dioxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2822572
CAS RN: 2097931-74-1
M. Wt: 347.39
InChI Key: BJDRPDZIJCMXDG-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is often used in the synthesis of various pharmaceuticals.


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds Synthesis : Research has focused on synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been investigated for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This research showcases the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial and Enzyme Inhibition Studies : Compounds structurally similar to the query have been synthesized for exploring their therapeutic potentials, such as antimicrobial activities and enzyme inhibition relevant to Alzheimer's disease treatment. These studies underline the importance of structural modifications to enhance biological activity and target specificity (Hussain et al., 2016).

Drug Design and Chemical Synthesis

  • Drug Design for Neurological Disorders : Research into compounds with piperazine and related heterocyclic structures has highlighted their significance in designing drugs for neurological disorders, such as Alzheimer’s disease. The focus on enzyme inhibition activity underscores the potential of these compounds in therapeutic interventions (Hussain et al., 2016).

  • Chemical Synthesis and Modification : Studies demonstrate the synthesis and chemical modification of compounds with furan and thiophene moieties, aiming at developing substances with improved pharmacological profiles. Such research is crucial for expanding the chemical libraries of compounds with potential therapeutic uses (Vasileva et al., 2018).

Photovoltaic and Material Science Applications

  • Dye-Sensitized Solar Cells : The synthesis of phenothiazine derivatives with various conjugated linkers (furan, thiophene) has been investigated for their application in dye-sensitized solar cells, demonstrating the role of such compounds in enhancing solar energy conversion efficiency. This area of research highlights the applicability of structurally similar compounds in renewable energy technologies (Kim et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-ethyl-2,3-dioxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)piperazine-1-carboxamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-12(23-11)13-4-3-9-24-13/h3-6,9H,2,7-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRPDZIJCMXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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